

Thiophene-2-acetamide CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiophene-2-acetamide*

Cat. No.: *B1329765*

[Get Quote](#)

Thiophene-2-acetamide: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Properties, Synthesis, Analysis, and Biological Significance of a Versatile Heterocyclic Compound.

Thiophene-2-acetamide, a key heterocyclic compound, holds considerable interest within the scientific community, particularly for researchers, chemists, and professionals in drug development. Its utility as a versatile building block in the synthesis of more complex molecules, including those with significant biological activities, underscores its importance. This technical guide provides a thorough overview of **Thiophene-2-acetamide**, detailing its chemical and physical properties, established experimental protocols for its synthesis and analysis, and insights into its biological roles.

Core Chemical and Physical Properties

Thiophene-2-acetamide is a solid, crystalline compound at room temperature.^{[1][2]} Its fundamental properties are summarized in the table below, providing a quantitative overview for laboratory and research applications.

Property	Value	Reference
CAS Number	4461-29-4	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₇ NOS	[1] [3] [4]
Molecular Weight	141.19 g/mol	[1] [3] [5]
Melting Point	145-147 °C	[2] [4]
Boiling Point	327.0 ± 25.0 °C (Predicted)	[2]
Density	1.254 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
pKa	16.15 ± 0.40 (Predicted)	[2]
XLogP3	0.3 - 1.47620	[4] [5]
Appearance	White to Light Cream Solid Crystalline	[1] [6]

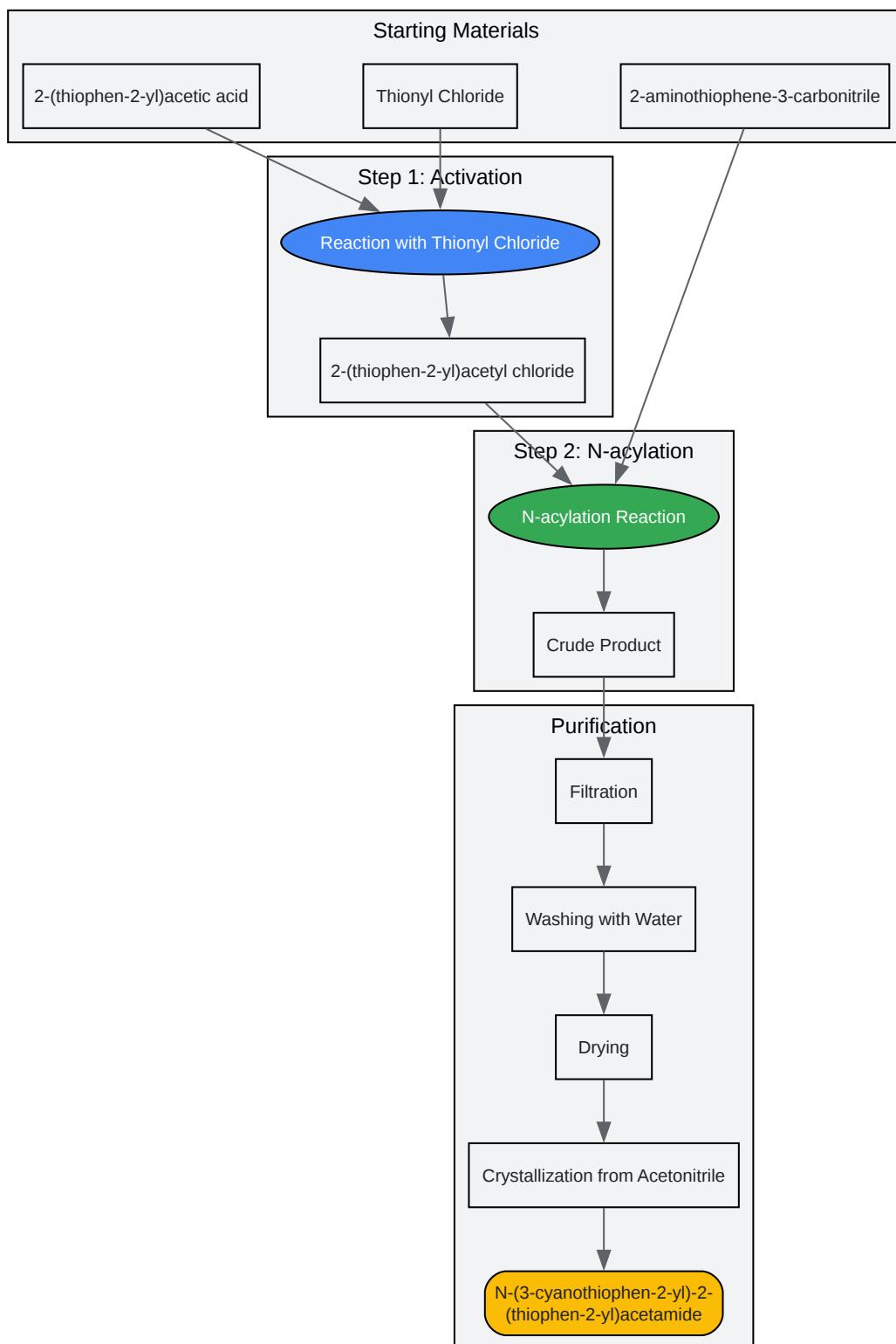
Synthesis and Experimental Protocols

The synthesis of **Thiophene-2-acetamide** can be achieved through various chemical pathways. A common and effective method involves the conversion of 2-(thiophen-2-yl)acetic acid into an activated form, such as an acyl chloride, followed by a reaction with an amine source. Another documented approach begins with 2-acetylthiophene, which undergoes a Willgerodt reaction to form **Thiophene-2-acetamide**, and is subsequently hydrolyzed to produce 2-thiopheneacetic acid.[\[7\]](#)

A generalized two-step synthesis from 2-(thiophen-2-yl)acetic acid is outlined below.[\[8\]](#)

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

Step 1: Activation of 2-(thiophen-2-yl)acetic acid


- 2-(thiophen-2-yl)acetic acid is reacted with thionyl chloride to form the intermediate, 2-(thiophen-2-yl)acetyl chloride.[8] This reaction is typically performed in an inert solvent.

Step 2: N-acylation

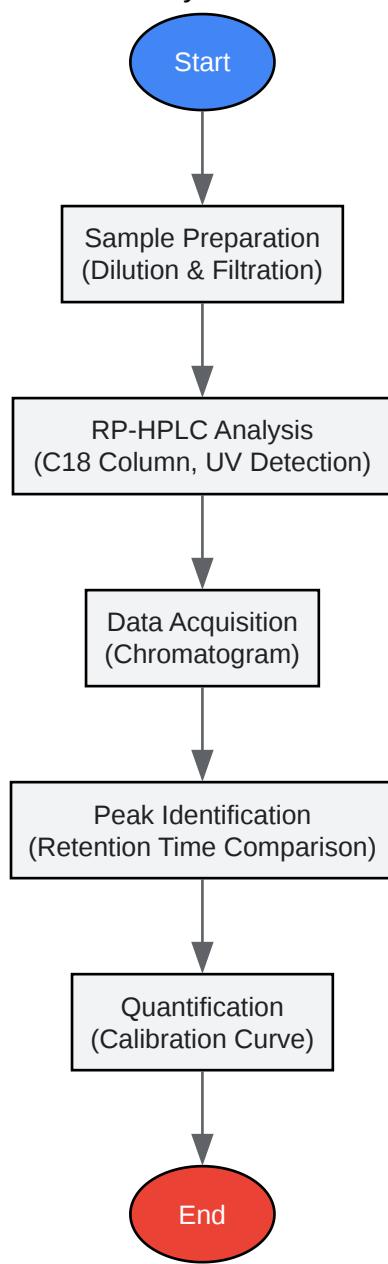
- The resulting 2-(thiophen-2-yl)acetyl chloride is then reacted with an appropriate amine source.[8]
- For the synthesis of a derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) dissolved in 10 mL of THF is slowly added to a reaction mixture containing 2-aminothiophene-3-carbonitrile.[8]
- The reaction mixture is stirred for 15 hours at room temperature.[8]
- The resulting solid product is filtered to remove any salt residue.[8]
- The solid is then washed several times with water, filtered, and dried.[8]
- Crystallization from a suitable solvent, such as acetonitrile, can be performed for purification.[8]

A patent describes a method for producing 2-acetylthiophene, a precursor to **Thiophene-2-acetamide**, by reacting thiophene with acetamide in the presence of a hydrochloric acid solution.[9]

Synthesis Workflow for a Thiophene-2-acetamide Derivative

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of a **Thiophene-2-acetamide** derivative.


Analytical Methodologies

Accurate analysis of **Thiophene-2-acetamide** in reaction mixtures and as a final product is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are commonly employed techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

- Sample Preparation:
 - A small aliquot (e.g., 10-50 μ L) is withdrawn from the reaction mixture.
 - The sample is diluted with the mobile phase to a concentration within the detector's linear range.
 - The diluted sample is filtered through a 0.22 μ m syringe filter.
- Instrumentation and Conditions:
 - A Reverse-Phase HPLC (RP-HPLC) system with a C18 column is suitable.
 - A polar mobile phase is used.
 - A UV detector is used for the detection of the eluting components.
- Data Analysis:
 - The **Thiophene-2-acetamide** peak is identified by comparing its retention time with that of a pure standard.
 - Quantification is achieved by creating a calibration curve with known concentrations of a **Thiophene-2-acetamide** standard.

HPLC Analysis Workflow

[Click to download full resolution via product page](#)

A typical workflow for the analysis of **Thiophene-2-acetamide** using HPLC.

Biological Activity and Applications

Thiophene derivatives, including **Thiophene-2-acetamide**, are recognized for their wide range of therapeutic properties and are of significant interest in medicinal chemistry.[10]

- **Antimicrobial and Antioxidant Properties:** Studies have shown that derivatives of **Thiophene-2-acetamide** exhibit moderate to significant antioxidant and antimicrobial activities.^[8] For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has demonstrated notable activity against certain Gram-positive and Gram-negative bacterial strains, as well as yeasts.^[8] The antioxidant potential of some thiophene-2-carboxamide derivatives has been evaluated using the ABTS radical scavenging assay, with some compounds showing significant inhibition activity.^[11]
- **Enzyme Inhibition:** **Thiophene-2-acetamide** has been identified as a lactamase inhibitor.^[3] Lactamases are enzymes that can inactivate many penicillin-like antibiotics; therefore, inhibitors of these enzymes are of great interest in combating antibiotic resistance.
- **Pharmaceutical Intermediate:** This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.^[12] It is a precursor in the production of antibiotics such as cephaloridine and cephalothin.^[13] Its structural framework is also utilized in designing inhibitors for specific enzymes implicated in metabolic diseases.^[12]
- **Cancer Research:** Analogs of natural acetogenins containing a thiophene ring connected by an amide bond have been synthesized and evaluated for their antitumor activity.^[14] While the length of the alkyl side chain was found to be critical for broad activity, these studies highlight the potential of thiophene-based compounds in cancer research.^[14]
- **PET Imaging:** 2-(Thiophen-2-yl)acetamide is used in the preparation of [18F]Maleimide-based ligands for Positron Emission Tomography (PET) imaging of Glycogen synthase kinase-3 β .^[2]

Safety and Handling

Thiophene-2-acetamide is classified as harmful if swallowed and causes skin and serious eye irritation.^{[5][15]} It may also cause respiratory irritation.^[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this chemical.^[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.^[6] For detailed safety information, refer to the Safety Data Sheet (SDS).^{[6][15]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiophene-2-acetamide | 4461-29-4 [sigmaaldrich.com]
- 2. THIOPHENE-2-ACETAMIDE CAS#: 4461-29-4 [m.chemicalbook.com]
- 3. Thiophene-2-acetamide | 4461-29-4 | FT11837 | Biosynth [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. Thiophene-2-acetamide | C6H7NOS | CID 78208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene-2-acetamide [myskinrecipes.com]
- 13. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]
- 14. Divergent synthesis and biological activity evaluation of acetogenin thiophene analogs having shorter alkyl side chain - American Chemical Society [acs.digitellinc.com]
- 15. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [Thiophene-2-acetamide CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329765#thiophene-2-acetamide-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com